Methyl 6-aminonicotinate hydrochloride
Overview
Description
Methyl 6-aminonicotinate hydrochloride is an organic compound with the molecular formula C7H9ClN2O2. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminonicotinate hydrochloride can be synthesized from 6-aminonicotinic acid by reacting it with methanol in the presence of aqueous hydrogen chloride under reflux conditions . The reaction involves the esterification of 6-aminonicotinic acid to form methyl 6-aminonicotinate, which is then converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where 6-aminonicotinic acid is reacted with methanol and hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted pyridines.
Scientific Research Applications
Methyl 6-aminonicotinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pyridine derivatives.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-aminonicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of histone deacetylase, leading to the modulation of gene expression and inhibition of cancer cell growth . The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.
6-Aminonicotinic acid: The parent compound from which methyl 6-aminonicotinate is derived.
Methyl 6-aminonicotinate: The non-hydrochloride form of the compound.
Uniqueness
Methyl 6-aminonicotinate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-aminopyridine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h2-4H,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPREJWCJIVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180693-67-8 | |
Record name | Methyl 6-aminonicotinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180693678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 6-AMINONICOTINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SZ1MLR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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